1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-10-4-5-13-14(11(10)2)16-15(20-13)18-8-6-17(7-9-18)12(3)19/h4-5H,6-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCKZRXAHLCPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the thiazole derivative reacts with piperazine under basic conditions.
Acetylation: The final step involves the acetylation of the piperazine nitrogen using acetyl chloride or acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include various substituted thiazole and piperazine derivatives, which can exhibit different biological activities.
Scientific Research Applications
1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one
- 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one
Uniqueness: 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the ethanone group influences its pharmacokinetic properties and interaction with biological targets.
Biological Activity
1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone is a complex organic compound characterized by the presence of a thiazole ring and a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Molecular Targets: The compound interacts with enzymes and receptors that are crucial in various biochemical pathways.
- Biochemical Pathways: It is believed to modulate pathways involved in cell signaling, apoptosis, and inflammation.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives containing the benzothiazole structure often display potent antibacterial and antifungal activities.
| Compound | Activity Type | MIC (µg/mL) |
|---|---|---|
| 1 | Antibacterial | 8 |
| 2 | Antifungal | 16 |
Note: MIC = Minimum Inhibitory Concentration
Anticancer Activity
The compound has been evaluated for its anticancer properties. A study demonstrated that it induced apoptosis in cancer cell lines through modulation of apoptotic pathways.
Case Study:
In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05), indicating its potential as an anticancer agent.
Neuropharmacological Effects
Recent investigations have suggested that this compound may possess antidepressant-like properties. A study involving forced swimming tests showed that it reduced immobility time in mice, suggesting an antidepressant effect comparable to standard treatments like fluoxetine.
| Compound | Test Type | Result (s) |
|---|---|---|
| Control | Immobility Time | 300 |
| Test | Immobility Time | 180 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole or piperazine moieties can significantly impact the biological activity of the compound. For instance, substituents on the benzothiazole ring can enhance binding affinity to target proteins.
Q & A
Q. Q1. What are the standard synthetic routes for synthesizing 1-(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a common method involves refluxing a benzothiazole derivative (e.g., 4,5-dimethylbenzo[d]thiazol-2-amine) with a piperazine-acetone precursor in acetonitrile (CH₃CN) using K₂CO₃ as a base for 12–24 hours . Post-reaction purification via flash chromatography (e.g., EtOAc/hexane mixtures) yields the target compound. Key intermediates are often characterized by NMR and mass spectrometry (EI-MS) to confirm structural integrity .
Q. Q2. What characterization techniques are essential for verifying the compound’s structure?
1H/13C NMR spectroscopy is critical for confirming hydrogen and carbon environments, particularly the piperazine and benzothiazole moieties. For instance, the acetyl group (C=O) typically appears at ~170 ppm in 13C NMR . Mass spectrometry (EI-MS or ESI-MS) validates molecular weight, while elemental analysis (C, H, N) ensures purity (>95% by HPLC) . X-ray crystallography (using SHELX software ) may resolve ambiguities in stereochemistry or crystal packing.
Advanced Synthesis and Optimization
Q. Q3. How can reaction conditions be optimized to improve yields of this compound?
Optimization strategies include:
- Catalyst screening : ZnO nanoparticles (ZnO NPs) enhance condensation reactions at room temperature, reducing side products .
- Solvent selection : Polar aprotic solvents (e.g., CH₃CN or DMF) improve solubility of intermediates.
- Temperature control : Prolonged reflux (24+ hours) ensures complete substitution but risks decomposition; microwave-assisted synthesis may accelerate reactions .
- Purification : Gradient flash chromatography or preparative HPLC resolves closely eluting impurities .
Q. Q4. What are the challenges in scaling up synthesis, and how can they be addressed?
Scale-up issues include exothermic reactions during substitution and poor solubility of intermediates. Solutions:
- Batchwise addition : Gradually introduce reagents to control temperature.
- Solvent switching : Replace high-boiling solvents (DMF) with lower-boiling alternatives (EtOAc) post-reaction.
- Crystallization optimization : Use antisolvent methods (e.g., adding hexane to CH₂Cl₂) to improve yield .
Biological Activity and Mechanism
Q. Q5. What biological targets or activities are associated with this compound?
The compound’s benzothiazole-piperazine scaffold shows anticancer activity by inhibiting kinase pathways or inducing apoptosis. Derivatives have demonstrated IC₅₀ values <10 μM in leukemia and breast cancer cell lines . The 4,5-dimethyl substitution on the benzothiazole ring enhances lipophilicity, improving membrane permeability .
Q. Q6. How can researchers design derivatives to enhance biological potency?
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzothiazole ring to stabilize π-π interactions with target proteins .
- Linker variation : Replace the acetyl group with thioether or triazole moieties to modulate binding affinity .
- Bioisosteric replacement : Substitute piperazine with morpholine to reduce metabolic degradation .
Data Analysis and Contradictions
Q. Q7. How should researchers resolve contradictions in biological assay results?
- Purity verification : Re-characterize the compound via elemental analysis and HPLC to rule out impurities .
- Assay reproducibility : Test across multiple cell lines (e.g., MCF-7 vs. HeLa) and validate with orthogonal assays (e.g., Western blotting alongside MTT) .
- Structural confirmation : Re-examine NMR/HRMS data for degradation products or tautomeric forms .
Q. Q8. What analytical methods are recommended for studying electrochemical behavior?
Cyclic voltammetry (CV) can probe redox activity, particularly oxidation of the phenol group to quinone imine intermediates. Coupled with nucleophiles (e.g., 2-mercaptobenzothiazole), this enables synthesis of disubstituted derivatives via Michael addition . Controlled-potential electrolysis (CPE) optimizes reaction efficiency .
Methodological Challenges
Q. Q9. How can researchers address low yields in piperazine coupling reactions?
- Base optimization : Replace K₂CO₃ with stronger bases (e.g., Cs₂CO₃) to enhance nucleophilicity.
- Microwave assistance : Reduce reaction time from 24 hours to 1–2 hours while maintaining yield .
- Protecting groups : Temporarily protect reactive amines (e.g., with Boc groups) to prevent side reactions .
Q. Q10. What strategies mitigate instability of the acetylated piperazine moiety?
- Storage conditions : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis.
- In situ derivatization : Convert the acetyl group to a stable thioether or amide prior to biological testing .
Computational and Structural Studies
Q. Q11. How can molecular docking guide the design of derivatives?
Docking studies (using AutoDock or Schrödinger Suite) predict interactions with targets like 5-HT1A receptors. Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic contacts with the benzothiazole ring . MD simulations (>100 ns) assess binding stability .
Q. Q12. What crystallographic techniques are suitable for resolving this compound’s structure?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement determines bond lengths/angles. High-resolution data (d-spacing <0.8 Å) ensures accuracy. For poorly diffracting crystals, synchrotron radiation improves resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
